molecular formula C12H13NO3 B13818386 2-Tetrahydrofuranmethyl-4-aminobenzoate

2-Tetrahydrofuranmethyl-4-aminobenzoate

Cat. No.: B13818386
M. Wt: 219.24 g/mol
InChI Key: JMBVYCHGJYBECF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetrahydrofuranmethyl-4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with tetrahydrofuranmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Tetrahydrofuranmethyl-4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tetrahydrofuranmethyl-4-aminobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tetrahydrofuranmethyl-4-aminobenzoate involves its interaction with specific molecular targets. The aminobenzoate moiety can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanmethanol, tetrahydro-, 2-(4-aminobenzoate)
  • 4-Aminobenzoic acid
  • Tetrahydrofuranmethanol

Uniqueness

2-Tetrahydrofuranmethyl-4-aminobenzoate is unique due to its combination of a tetrahydrofuran ring and an aminobenzoate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

benzoic acid;furan-3-ylmethanamine

InChI

InChI=1S/C7H6O2.C5H7NO/c8-7(9)6-4-2-1-3-5-6;6-3-5-1-2-7-4-5/h1-5H,(H,8,9);1-2,4H,3,6H2

InChI Key

JMBVYCHGJYBECF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=COC=C1CN

Origin of Product

United States

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